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Compound of Interest

Compound Name: 1,3-Olein-2-Lignocerin

Cat. No.: B3026090

An In-depth Technical Guide to 1,3-Olein-2-Lignocerin in Food Science and Nutrition

Disclaimer: Scientific literature specifically detailing the food science and nutritional aspects of
1,3-Olein-2-Lignocerin is scarce. This guide leverages available chemical data for 1,3-Olein-
2-Lignocerin and draws heavily on the extensive research conducted on a structurally
analogous compound, 1,3-dioleoyl-2-palmitoylglycerol (OPO), to provide a comprehensive
technical overview for researchers, scientists, and drug development professionals. OPO is a
well-studied structured triglyceride used in infant formula and serves as a valuable model for
understanding the potential properties and applications of similar molecules.

Introduction

1,3-Olein-2-Lignocerin is a structured triacylglycerol (TAG) characterized by a glycerol
backbone esterified with oleic acid at the sn-1 and sn-3 positions and lignoceric acid at the sn-2
position. Structured lipids, such as this one, are of significant interest in food science and
nutrition due to the potential for tailored physical properties and specific physiological effects
based on the identity and positional distribution of their constituent fatty acids. The presence of
a very-long-chain saturated fatty acid (VLCFA), lignoceric acid, at the sn-2 position and
monounsaturated oleic acid at the external positions suggests unique metabolic and functional
characteristics.

Chemical and Physical Properties
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Quantitative data for 1,3-Olein-2-Lignocerin is limited. The following tables summarize its
known chemical identifiers and provide a comparative overview of the physicochemical
properties of its constituent fatty acids and the analogous compound OPO.

Table 1: Chemical Identifiers for 1,3-Olein-2-Lignocerin

Identifier Value

CAS Number 869989-78-6
Molecular Formula Ce3H1180s
Molecular Weight 971.61 g/mol

Lipid Number TG (18:1/24:0/18:1)

Table 2: Physicochemical Properties of Constituent Fatty Acids and OPO

. . . 1,3-Dioleoyl-2-
. . Lignoceric Acid .
Property Oleic Acid (18:1) (24:0) palmitoylglycerol
' (OPO)
Molecular Formula C18H3402 C24Ha4s02 CssH10206
Molecular Weight 282.47 g/mol 368.64 g/mol 859.39 g/mol
Melting Point 13-14 °C 84.2 °C 19°C
Boiling Point 360 °C - 802.2 °C (predicted)
Physical State at o ) S
Liquid Solid Semi-solid/Qil

Room Temp.

Potential Applications in Food Science and Nutrition

Based on the structure of 1,3-Olein-2-Lignocerin and research on similar structured lipids like
OPO, potential applications include:

 Infant Formula: OPO is a key component in human milk fat substitutes, designed to mimic
the fatty acid profile and structure of human milk fat, which has been shown to improve fatty
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acid and calcium absorption and promote gut health in infants.[1][2][3] The specific
positioning of fatty acids in OPO is crucial for these benefits.[4]

e Functional Foods and Nutraceuticals: Structured lipids can be designed to deliver specific
fatty acids for targeted health benefits. The combination of oleic acid, known for its
cardiovascular benefits, and lignoceric acid, a component of brain lipids, could be explored
for applications in adult nutrition.

» Emulsion Stabilization: The composition of triglycerides influences the stability of food
emulsions. Studies on OPO have shown its potential to form stable emulsions, a desirable
characteristic in many food products.[5]

Experimental Protocols

Detailed experimental protocols for 1,3-Olein-2-Lignocerin are not readily available. The
following protocols for the synthesis and analysis of the analogous structured lipid, OPO, are
provided as a methodological framework.

Synthesis of Structured Triglycerides via Enzymatic
Interesterification

Enzymatic interesterification is a widely used method for producing structured lipids with high
specificity and under mild conditions.[6][7][8][9]

Objective: To synthesize a structured triglyceride by exchanging fatty acids at the sn-1 and sn-3
positions of a starting triglyceride with a desired fatty acid using a sn-1,3 specific lipase.

Materials:

Starting triglyceride (e.qg., tripalmitin for OPO synthesis)

Free fatty acid for incorporation (e.g., oleic acid)

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or Lipozyme TL IM)

Organic solvent (e.g., n-hexane, optional for solvent-based system)

Round-bottom flask
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e Magnetic stirrer with heating
e Vacuum system
Protocol:

o Substrate Preparation: Combine the starting triglyceride and the free fatty acid in a molar
ratio of 1:2 to 1:6 in a round-bottom flask. For a solvent-free system, the reaction is
performed on the neat substrates. For a solvent-based system, add an appropriate volume
of n-hexane.

o Enzymatic Reaction: Add the immobilized lipase, typically 5-15% by weight of the total
substrates.

¢ Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 50-65°C) with
continuous stirring for a specified duration (e.g., 4-24 hours). A vacuum may be applied to
remove any water produced during the reaction, which can shift the equilibrium towards
synthesis.[10]

o Enzyme Deactivation and Removal: Stop the reaction by filtering out the immobilized
enzyme. The enzyme can often be washed and reused.

o Product Purification: The product mixture, containing the desired structured lipid, unreacted
substrates, and byproducts, is then purified. This can be achieved by techniques such as
short-path distillation to remove free fatty acids, followed by crystallization or
chromatographic methods for further purification.

Analysis of Structured Triglycerides by HPLC

High-performance liquid chromatography (HPLC) is a common method for the separation and
quantification of triglyceride isomers.[11][12]

Objective: To quantify the concentration of a specific structured triglyceride in a lipid mixture.
Instrumentation:

e HPLC system with a pump, autosampler, and column oven
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» Reversed-phase C18 column

o Detector: Evaporative Light Scattering Detector (ELSD) or UV detector (at low wavelengths
like 205 nm)

Mobile Phase: A non-aqueous mobile phase is typically used. For example, a gradient of
acetonitrile and isopropanol.

Protocol:

o Sample Preparation: Dissolve a known amount of the lipid sample in a suitable solvent (e.g.,
n-hexane or isopropanol).

« Injection: Inject the sample onto the HPLC column.

o Chromatographic Separation: Run the HPLC method with the defined mobile phase gradient
and column temperature to separate the different triglyceride species.

» Detection and Quantification: The eluting compounds are detected by ELSD or UV.
Quantification is performed by comparing the peak area of the target compound to a
calibration curve prepared with a pure standard. The limit of detection (LOD) and limit of
quantification (LOQ) for OPO analysis using ELSD have been reported to be 0.1 pg and 0.3
Kg on-column, respectively.[12]

In Vitro Digestion Model

In vitro digestion models are used to simulate the physiological processes of lipid digestion in
the gastrointestinal tract.[13][14][15][16][17]

Objective: To assess the lipolysis of a structured triglyceride under simulated gastric and
intestinal conditions.

Materials:
e Simulated Gastric Fluid (SGF) containing pepsin

» Simulated Intestinal Fluid (SIF) containing pancreatin and bile salts
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e pH-stat titrator
e NaOH solution (e.g., 0.1 M) for titration
» Water bath shaker maintained at 37°C
Protocol:
» Gastric Phase:
o Disperse the lipid sample in the SGF.
o Adjust the pH to mimic gastric conditions (e.g., pH 3.0).
o Incubate at 37°C with continuous agitation for a specified time (e.g., 1-2 hours).
* Intestinal Phase:
o Transfer the gastric chyme to a vessel containing SIF.
o Adjust the pH to mimic intestinal conditions (e.g., pH 7.0).

o Initiate the titration with NaOH using the pH-stat to maintain a constant pH. The
consumption of NaOH is proportional to the amount of free fatty acids released.

o Incubate at 37°C with continuous agitation for a specified time (e.g., 2 hours), continuously
recording the volume of NaOH added.

e Analysis: The rate and extent of lipolysis are calculated from the NaOH consumption curve.
Aliquots can be taken at different time points to analyze the composition of fatty acids,
mono-, di-, and triglycerides using chromatographic methods.

Metabolic Pathways and Signaling

The metabolic fate of 1,3-Olein-2-Lignocerin is determined by the digestion and absorption of
its constituent fatty acids.

Digestion and Absorption
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During digestion, pancreatic lipase, which is sn-1,3 specific, will hydrolyze the ester bonds at
the outer positions of the glycerol backbone. This would release two molecules of free oleic
acid and one molecule of 2-lignoceroyl-monoacylglycerol (2-LMG). These products, along with
bile salts, form mixed micelles which are absorbed by the enterocytes of the small intestine.
Inside the enterocytes, they are re-esterified to form new triglycerides, packaged into
chylomicrons, and released into the lymphatic system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026090#1-3-olein-2-lignocerin-in-food-science-and-
nutrition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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